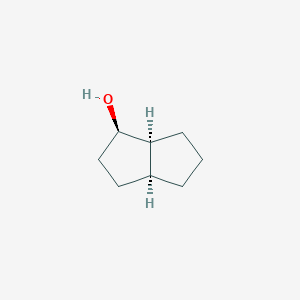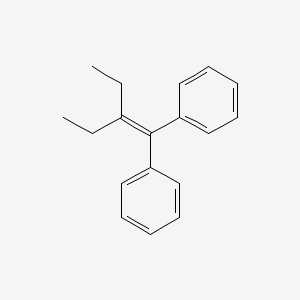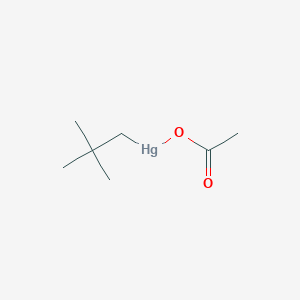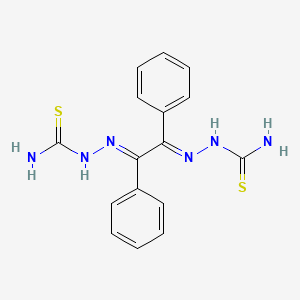![molecular formula C15H15N3O B11948092 N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide CAS No. 59670-41-6](/img/structure/B11948092.png)
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a phenylhydrazono group attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide typically involves the condensation of 4-formylacetanilide with phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Formylacetanilide+Phenylhydrazine→N-4-[(E)-(2-phenylhydrazono)methyl]phenylacetamide
The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of phenylhydrazone oxides.
Reduction: Formation of N-{4-[(E)-(2-phenylamino)methyl]phenyl}acetamide.
Substitution: Formation of substituted derivatives on the phenyl rings.
Aplicaciones Científicas De Investigación
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the hydrazono group.
N-(4-Bromophenyl)acetamide: Contains a bromine substituent on the phenyl ring, offering different reactivity.
N-(4-Nitrophenyl)acetamide: Contains a nitro group, which significantly alters its chemical properties.
Uniqueness
N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
59670-41-6 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
N-[4-[(E)-(phenylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15N3O/c1-12(19)17-14-9-7-13(8-10-14)11-16-18-15-5-3-2-4-6-15/h2-11,18H,1H3,(H,17,19)/b16-11+ |
Clave InChI |
MITYRPOKQBVKMJ-LFIBNONCSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)

![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)




